4-Amino-3-hydroxyglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxyglutamic acid is an amino acid derivative characterized by the presence of both an amino group and a hydroxyl group attached to the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyglutamic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of carboxylic acids followed by amination, or reductive amination of alpha-keto acids with ammonia and a reducing agent .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxyglutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines .
Scientific Research Applications
4-Amino-3-hydroxyglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including its role in neurotransmission and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable plastics and as a catalyst in various chemical reactions .
Mechanism of Action
4-Amino-3-hydroxyglutamic acid can be compared with other amino acids such as glutamic acid, aspartic acid, and gamma-aminobutyric acid (GABA). While these compounds share some structural similarities, this compound is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Comparison with Similar Compounds
- Glutamic acid
- Aspartic acid
- Gamma-aminobutyric acid (GABA)
Properties
CAS No. |
62243-31-6 |
---|---|
Molecular Formula |
C5H10N2O5 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(4S)-2,4-diamino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H10N2O5/c6-1(4(9)10)3(8)2(7)5(11)12/h1-3,8H,6-7H2,(H,9,10)(H,11,12)/t1-,2?,3?/m0/s1 |
InChI Key |
ROZOJQWPTMSEJM-NUWTVHIESA-N |
Isomeric SMILES |
[C@H](C(C(C(=O)O)N)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.